molecular formula C13H9NO2 B605157 Acridine-3,6-diol CAS No. 43129-74-4

Acridine-3,6-diol

Cat. No. B605157
CAS RN: 43129-74-4
M. Wt: 211.2
InChI Key: LXFYIIKDJZNGST-UHFFFAOYSA-N
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Description

Acridine-3,6-diol is a chemical compound with the molecular formula C13H9NO2 . It is a derivative of acridine, a class of compounds that have been actively researched over the years for their potential therapeutic applications, including for disorders such as cancer, Alzheimer’s disease, and various bacterial and protozoal infections .


Synthesis Analysis

Acridine derivatives have been synthesized using various methods. For instance, the Bernthsen synthesis method has been used with benzene-1,3-diamine and formic acid in the presence of ZnCl2 or HCl as a catalyst . Another method involves the cyclocondensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol .


Molecular Structure Analysis

The structure of Acridine-3,6-diol is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . This planar structure is likely to intercalate into double-stranded DNA .


Chemical Reactions Analysis

Acridine-based complexes have been found to exhibit unique reactivities that allow them to catalyze many sustainable reactions . For instance, acridine-based Ru–PNP complexes have been reported to be excellent catalysts for the oxidation of furfural and 5-hydroxymethyl furfural (HMF) to furoic acid and 2,5-furandicarboxylic acid (FDCA), respectively, using alkaline water as the oxidant .


Physical And Chemical Properties Analysis

Acridine-3,6-diol has a molecular weight of 211.220 . It is characterized by its rigid structure, planarity, high thermal stability, and ability to donate electrons .

Scientific Research Applications

  • Chemotherapeutic Agent : Acridine derivatives are renowned for their use as anticancer drugs. They function by intercalating DNA and inhibiting topoisomerase enzymes, vital processes in cancer cell proliferation (Denny, 2002).

  • Molecular Structure Analysis : Studies involving density functional theory and ONIOM methods have been conducted to understand the structures of acridine derivatives, aiding in the design of more effective drugs (Keawwangchai, Tuntulani, & Ruangpornvisuti, 2007).

  • Anti-Cancer Applications : Intensive research over the past decades has focused on small organic molecules with antitumor activity, including acridine derivatives. These have been utilized in various cancer treatments since the 1970s (Galdino-Pitta et al., 2013).

  • Biomedical Applications : Acridines interact with both nucleic acids and proteins, making them suitable for treating neurodegenerative diseases, inflammation, immunological disorders, protozoal diseases, and more. This versatility stems from their direct interactions with various enzymes (Ježek, Hlaváček, & Šebestík, 2017).

  • Human Telomerase Inhibition : Acridine derivatives have been designed as telomerase inhibitors, crucial for cancer therapy. They stabilize G-quadruplex structures formed by telomeric DNA, with potent inhibitors exhibiting IC50 values against telomerase comparable to their cytotoxicity in ovarian cancer cell lines (Harrison, Gowan, Kelland, & Neidle, 1999).

  • Tumorigenicity Study : Acridine orange, a derivative, exhibits various effects in biological systems, including inhibiting tumor induction and affecting nucleic acid biosynthesis. Its interaction with DNA has been a subject of extensive study (Van Duuren, Sivak, Katz, & Melchionne, 1969).

  • Dye Absorption Spectra : Research on the linear dichroic absorption spectra of protonated and quaternized acridine dyes has provided insights into their molecular properties (Matsuoka & Yamaoka, 1979).

  • Synthesis and Antitumor Activity : The synthesis of acridine derivatives and their antitumor activities have been a focus, with modifications of naturally occurring compounds being examined for their effectiveness in cancer treatment (Cholewiński, Dzierzbicka, & Kołodziejczyk, 2011).

  • DNA Binding and Molecular Modeling : Studies on new acridine derivatives have explored their interactions with DNA and their effectiveness in suppressing cell proliferation, contributing significantly to the understanding of their potential in cancer therapy (Janovec et al., 2011).

  • Novel Synthesis Methods : Methodologies for synthesizing new acridine derivatives have been developed, contributing to the creation of more effective drugs (Matejová, Janovec, & Imrich, 2015).

Future Directions

The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus in recent research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . Additionally, the development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

properties

IUPAC Name

acridine-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14-12(8)6-10/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFYIIKDJZNGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962913
Record name 6-Hydroxyacridin-3(10H)-one
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine-3,6-diol

CAS RN

43129-74-4
Record name 3,6-Acridinediol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine-3,6-diol
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Record name 6-Hydroxyacridin-3(10H)-one
Source EPA DSSTox
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Record name Acridine-3,6-diol
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